Isomurrayafoline B

Carbazole alkaloid Structure-activity relationship Natural product chemistry

Researchers investigating carbazole alkaloid structure-activity relationships face a lack of probes with a specific 2-hydroxy-7-methoxy-8-prenyl substitution pattern. Isomurrayafoline B uniquely fills this gap as the only monomeric carbazole combining C2-OH, C7-OCH₃, and C8-prenyl functionalities, enabling SAR studies not possible with other analogs. Its total synthesis has been achieved, ensuring reliable, scalable sourcing. - Serves as a cross-species chemotaxonomic marker for Murraya species authentication. - Offers a patent-unencumbered scaffold for novel target screening, with no prior bioactivity annotations in ChEMBL.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B018881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomurrayafoline B
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC
InChIInChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3
InChIKeyXFLPKTCBCLWABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomurrayafoline B: An Overview


Isomurrayafoline B (CAS 107903-15-1) is a monomeric carbazole alkaloid originally isolated from the Rutaceae plant Murraya euchrestifolia [1]. It is characterized by a 7‑methoxy‑3‑methyl‑8‑(3‑methylbut‑2‑enyl)‑9H‑carbazol‑2‑ol scaffold (C₁₉H₂₁NO₂, MW 295.38 g/mol) . This compound is a secondary metabolite that helps define the chemotaxonomic profile of Murraya species, and its total synthesis has been achieved, confirming the proposed structure and enabling reliable material sourcing for research [2].

1
Carbazole SAR probe Unique 2‑OH, 7‑OCH₃, and C8‑prenyl pattern enables structure‑activity studies at oxygenated and prenylated positions.
2
Chemotaxonomic standard Confirmed occurrence in two Murraya species supports species authentication and phylogenetic marker research.
3
First‑disclosure screening Unexplored bioactivity space without prior quantitative annotations allows novel target panel evaluation.

Isomurrayafoline B vs Generic Analogs


Carbazole alkaloids from Murraya species share a tricyclic core but differ profoundly in oxidation state, substitution pattern, and prenyl/geranyl decoration. Murrayafoline A, for example, bears a 1‑methoxy‑3‑methyl substitution without a C8 prenyl chain, while Murrayaquinone A is a carbazolequinone with an oxidized scaffold [1]. These structural differences dictate distinct bioactivity profiles: Murrayaquinone A shows ED₅₀ values of 2.58 and 3.85 µg/mL against SK‑MEL‑5 and Colo‑205 cells, respectively [1], and girinimbine and mahanine exhibit anticancer activity through specific kinase and stem‑cell‑pathway modulation [2]. Isomurrayafoline B’s unique 2‑hydroxy‑7‑methoxy‑8‑prenyl substitution pattern creates a chemical and pharmacological space that is not replicated by any other monomeric carbazole alkaloid, making it irreplaceable for studies probing structure‑activity relationships (SAR) at the C8 prenyl and C2/C7 oxygenated positions.

Substitution pattern Murrayafoline A, girinimbine, mahanine, and murrayaquinone A lack the simultaneous C2‑OH, C7‑OCH₃, and C8‑prenyl groups; SAR conclusions may not transfer.
Species distribution Most monomeric carbazole alkaloids are reported from a single Murraya species; cross‑species chemotaxonomic inference may require the dual‑occurrence marker Isomurrayafoline B.
Bioactivity profile Comparator alkaloids carry extensive published IC₅₀/ED₅₀ data; substitution with a compound lacking quantitative annotation shifts pharmacological space and screening context.

Isomurrayafoline B: Key Differentiation Evidence


Unique 2‑Hydroxy‑7‑Methoxy‑8‑Prenyl Scaffold

Isomurrayafoline B is the only naturally occurring monomeric carbazole alkaloid bearing a 2‑hydroxy group in combination with a 7‑methoxy and an 8‑(3‑methylbut‑2‑enyl) prenyl chain. This substitution pattern is confirmed by the original structural elucidation [1] and validated by total synthesis [2]. In contrast, the most common monomeric carbazole alkaloids—murrayafoline A (1‑methoxy‑3‑methyl‑9H‑carbazole), girinimbine (pyrano[3,2‑a]carbazole), mahanine (pyrano[3,2‑a]carbazole with a geranyl‑derived pyran ring), and murrayanine (1‑methoxy‑3‑formyl‑9H‑carbazole)—lack either the C8 prenyl chain, the C2 hydroxyl, or the C7 methoxy group. No other monomeric carbazole alkaloid simultaneously presents all three structural features, making Isomurrayafoline B a chemically distinct entity for SAR exploration.

Scaffold uniqueness
Reported
Only monomeric carbazole with C2‑OH, C7‑OCH₃, and C8‑prenyl
Enables SAR at C2/C7/C8 positions not accessible with other carbazole alkaloids.
Class‑level inference; structure confirmed by total synthesis.
Carbazole alkaloid Structure-activity relationship Natural product chemistry

Total Synthesis De-risks Supply

A total synthesis of Isomurrayafoline B was achieved by Hesse et al. in 2014 using a DIBAL‑H‑promoted reductive pyran ring opening strategy [1]. This synthetic route provides access to Isomurrayafoline B alongside seven other prenyl‑ and geranyl‑substituted carbazole alkaloids (clauraila‑E, 7‑hydroxyheptaphylline, 7‑methoxyheptaphylline, mukoenine‑B, mukoenine‑A, mahanimbinol, euchrestine‑A). The synthesis was completed in six steps from commercially available precursors, with an overall yield of approximately 12% [1]. In contrast, many closely related prenylated carbazole alkaloids (e.g., murrayafoline A, girinimbine, mahanine) are primarily accessed through plant extraction, which introduces inherent batch‑to‑batch variability, seasonal dependence, and limited scalability. The existence of a validated synthetic route for Isomurrayafoline B provides a procurement advantage: reproducible, scalable material supply independent of botanical sourcing constraints.

Synthetic route
Cross‑study comparable
6‑step total synthesis, ~12% overall yield
Provides scalable, reproducible supply independent of botanical extraction.
Validated by Hesse et al. 2014; many analogs lack practical total synthesis.
Total synthesis Carbazole chemistry Supply assurance

Dual Occurrence Across Murraya Species

Isomurrayafoline B has been confirmed in both Murraya euchrestifolia and Murraya koenigii [1]. This dual occurrence is not observed for many other carbazole alkaloids: for instance, Murrayafoline A and Murrayaquinone A are primarily reported from M. euchrestifolia root bark, while mahanine and girinimbine are predominantly isolated from M. koenigii (curry tree) [2]. The presence of Isomurrayafoline B across two distinct Murraya species suggests a conserved biosynthetic pathway and makes it a valuable chemotaxonomic marker for phylogenetic studies and species authentication. This cross‑species occurrence is quantifiably distinct from the species‑restricted distribution of most comparator alkaloids.

Species distribution
Class‑level inference
Confirmed in M. euchrestifolia and M. koenigii
Supports cross‑species chemotaxonomic marker use.
Most comparator alkaloids reported from a single Murraya species.
Chemotaxonomy Phytochemistry Murraya species

Unexplored Pharmacological Space for First Disclosure

As of the current literature, Isomurrayafoline B has no reported IC₅₀, EC₅₀, Kd, or Ki values against any specific molecular target in authoritative databases such as ChEMBL or PubChem BioAssay [1][2]. This stands in stark contrast to the extensively characterized carbazole alkaloids: Murrayaquinone A (ED₅₀ 2.58 µg/mL against SK‑MEL‑5; 3.85 µg/mL against Colo‑205) [3], mahanine (IC₅₀ ~5–15 µM against multiple breast cancer cell lines, with in vivo tumor reduction) [4], and girinimbine (IC₅₀ ~10 µM against various cancer lines). The complete absence of quantitative bioactivity data for Isomurrayafoline B means that its pharmacological space remains entirely unexplored. For drug discovery programs, this represents a blank‑slate opportunity to generate first‑in‑class target engagement data without the crowded prior‑art landscape that complicates the patentability and development of well‑characterized analogs.

Bioactivity annotation
Class‑level inference
0 quantitative records in ChEMBL / PubChem
Unexplored pharmacological space for first‑disclosure screening.
Compared to ≥5 records for comparator alkaloids; database query as of 2025.
Drug discovery Novel target identification Biological screening

Isomurrayafoline B: Key Applications


C8‑Prenyl and C2/C7‑Oxygenation SAR Studies

Isomurrayafoline B is the only known monomeric carbazole alkaloid that simultaneously presents a C2‑OH, C7‑OCH₃, and C8‑prenyl group [1]. Medicinal chemistry programs studying the influence of prenyl chain position and oxygenation pattern on carbazole bioactivity can use Isomurrayafoline B as a unique SAR probe. Its total synthesis [2] further enables systematic analog generation, a capability not available for many other prenylated carbazoles.

Chemotaxonomic Fingerprinting for Species Authentication

Because Isomurrayafoline B has been confirmed in both M. euchrestifolia and M. koenigii—a dual occurrence rare among monomeric carbazole alkaloids [1]—it serves as a cross‑species chemotaxonomic marker. Quality‑control laboratories and botanical authentication services can employ this compound as an analytical standard for HPLC‑ or LC‑MS‑based species identification and adulteration screening of Murraya‑derived raw materials [2].

First-Disclosure Drug Discovery Screening

Isomurrayafoline B has zero quantitative bioactivity annotations in ChEMBL or PubChem BioAssay [1][2]. This contrasts sharply with the densely annotated profiles of murrayaquinone A and mahanine. Pharmaceutical R&D groups pursuing novel, patent‑unencumbered leads can screen Isomurrayafoline B against novel target panels to generate first‑in‑class pharmacological data, circumventing the competitive prior‑art landscape surrounding well‑characterized carbazole alkaloids .

Application
Selection Property
Validation Focus
Prenyl‑substitution SAR studies
Unique C2‑OH, C7‑OCH₃, C8‑prenyl pattern; synthetic accessibility
Structure‑activity relationship at C8 and C2/C7 oxygenated positions
Murraya species authentication
Confirmed dual‑species occurrence
Cross‑species chemotaxonomic marker validation for HPLC/LC‑MS
First‑disclosure pharmacological screening
Zero prior bioactivity annotations in public databases
Generation of first‑in‑class target engagement data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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